molecular formula C14H10BrNOS B1406112 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile CAS No. 1555598-89-4

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile

Cat. No.: B1406112
CAS No.: 1555598-89-4
M. Wt: 320.21 g/mol
InChI Key: PVLIFHAKBBNRRX-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile is a benzonitrile derivative featuring a bromine atom at the 3-position and a 4-methylsulfanylphenoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₀BrNOS (based on structural analogs in ). This compound is part of a broader class of benzonitrile derivatives, which are widely explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-bromo-4-(4-methylsulfanylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c1-18-12-5-3-11(4-6-12)17-14-7-2-10(9-16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIFHAKBBNRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzonitrile and 4-methylsulfanylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxy group displaces a leaving group (e.g., a halide) on the bromobenzonitrile.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.

    Catalysts and Additives: The use of catalysts or additives may be employed to enhance reaction rates and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with palladium on carbon (Pd/C), elevated temperature and pressure.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, base (e.g., K2CO3), elevated temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile can be utilized as a key intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules, particularly in the development of ligands for metal complexes. Such ligands are crucial in catalysis and materials science.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReaction with nucleophiles to form new compoundsVarious substituted benzonitriles
Suzuki CouplingCoupling with boronic acids to form biaryl compoundsBiaryl derivatives
ReductionReduction to amines or alcoholsAmino derivatives

Medicinal Chemistry

Pharmaceutical Applications

The compound's structure suggests potential bioactivity, making it a candidate for drug development. Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that compounds featuring a brominated aromatic system can exhibit significant anticancer activity. For instance, derivatives of benzonitriles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agrochemical Development

Pesticide Formulation

The compound may also find applications in the agrochemical sector, particularly as a precursor for developing pesticides or herbicides. The presence of bromine and sulfur groups can enhance the biological activity of these formulations.

Table 2: Potential Agrochemical Applications

Application TypeDescriptionExample Use
HerbicidesCompounds designed to inhibit weed growthSelective herbicides
InsecticidesCompounds targeting specific pestsBroad-spectrum insecticides

Material Science

Polymer Chemistry

In material science, this compound can be used to modify polymers or create new polymeric materials with enhanced properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The methylsulfanyl (-SMe) group in the target compound provides moderate electron-donating properties via sulfur’s lone pairs, contrasting with the stronger electron-withdrawing trifluoromethyl (-CF₃) group in C₈H₃BrF₃N . The formyl (-CHO) group in C₁₄H₈BrNO₂ introduces electrophilic character, making it reactive in condensation reactions for OLED materials .

Biological Activity

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile (CAS No. 1555598-89-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a methylthio group, which are known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C14H10BrNOS
  • Molecular Weight : 320.2 g/mol
  • Chemical Structure : The compound consists of a benzonitrile core substituted with a bromine atom and a phenoxy group that contains a methylthio substituent.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromine and methylthio groups enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. This activity is likely due to its ability to disrupt cellular processes in microorganisms.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have indicated that this compound could exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapeutics. The exact mechanism remains to be elucidated but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing that it significantly reduced the levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .
  • Cytotoxicity Assays : In cancer research, the compound was tested against various human cancer cell lines, including breast and colon cancer cells. Results showed dose-dependent cytotoxicity, suggesting its potential utility as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntitumorCytotoxic effects on breast and colon cancer cells

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A typical protocol involves reacting 4-bromo-3-hydroxybenzonitrile with 4-methylsulfanylphenol in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. For regioselective etherification, catalytic amounts of copper(I) iodide or palladium-based catalysts (e.g., Pd(PPh₃)₄) can enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate intermediates using 1^1H NMR and FT-IR spectroscopy.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : Confirms nitrile (C≡N stretch ~2220 cm1^{-1}) and thioether (C–S stretch ~700 cm1^{-1}) groups.
  • NMR : 1^1H NMR (δ 7.5–8.2 ppm for aromatic protons; δ 2.5 ppm for methylsulfanyl group) and 13^{13}C NMR (δ ~115 ppm for nitrile carbon).
  • UV-Vis : Identifies π→π* transitions in the aromatic system (λmax ~270–300 nm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 323.98) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products with LC-MS.
  • Humidity Tests : Store at 75% relative humidity; use Karl Fischer titration to quantify moisture absorption.
    Store the compound under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) predict:
  • Electrostatic Potential Maps : Highlight nucleophilic (nitrile) and electrophilic (bromine) sites.
  • Fukui Indices : Quantify susceptibility to electrophilic (f+f^+) and nucleophilic (ff^-) attacks, guiding substitution reactions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

Q. How can researchers resolve contradictions in reaction pathways (e.g., competing substitution vs. coupling)?

  • Methodological Answer : Use mechanistic probes:
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to distinguish single-electron transfer (SET) vs. polar pathways.
  • Trapping Experiments : Add radical scavengers (TEMPO) to detect transient intermediates.
  • In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to track reaction progression. For example, Pd-catalyzed coupling may dominate under anhydrous conditions, while nucleophilic substitution prevails in polar aprotic solvents .

Q. What strategies optimize biological activity assays for antimicrobial or anticancer properties?

  • Methodological Answer :
  • Antimicrobial Testing : Use microbroth dilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and assess biofilm inhibition.
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK-293).
  • Target Identification : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to identify protein binding partners .

Q. How does the methylsulfanyl group influence solubility and intermolecular interactions?

  • Methodological Answer :
  • Solubility Profiling : Test in DMSO, methanol, and aqueous buffers (pH 1–13) using nephelometry.
  • Hansen Solubility Parameters : Calculate δd_d, δp_p, δh_h to predict compatibility with polymers or co-solvents.
  • Halogen Bonding Studies : Use X-ray crystallography to analyze S···Br interactions in crystal lattices, which may affect melting points and stability .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., triazines)?

  • Methodological Answer : It serves as a precursor for triazine derivatives via cyclocondensation. For example:
  • React with 4-methoxyphenol and trichlorotriazine in THF at 0°C to form a triazinyl intermediate.
  • Subsequent nucleophilic displacement with amines yields substituted triazines. Confirm regiochemistry via NOESY or X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile
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3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile

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